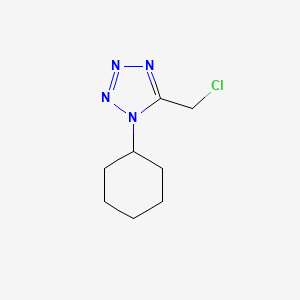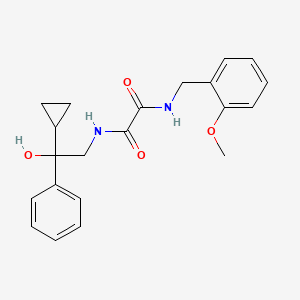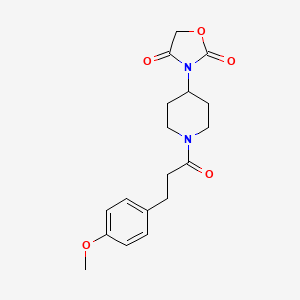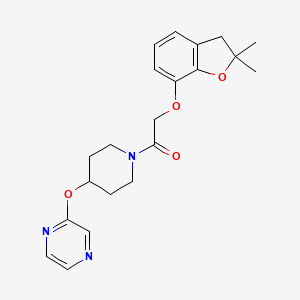![molecular formula C21H14BrN B2795116 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline CAS No. 861206-61-3](/img/structure/B2795116.png)
2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, features a quinoline core substituted with a 4’-bromo[1,1’-biphenyl] group, which imparts unique chemical and physical properties.
作用机制
Target of Action
Brominated biphenyl compounds are known to interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and the biological context.
Mode of Action
Brominated biphenyls typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation . The bromine atom in these compounds is highly reactive, allowing them to participate in various transition metal-catalyzed coupling reactions .
Biochemical Pathways
Brominated biphenyls are known to interfere with various metabolic pathways, including those involved in the metabolism of lipids and hormones .
Pharmacokinetics
Brominated biphenyls are generally lipophilic, which allows them to accumulate in fatty tissues . They are also resistant to metabolism, leading to long biological half-lives .
Result of Action
Brominated biphenyls are known to have various biological effects, including endocrine disruption and neurotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline. For instance, the compound’s reactivity and biological effects can be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s lipophilicity can influence its distribution within the body and the environment .
生化分析
Biochemical Properties
It is known that quinoline derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other quinoline derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline typically involves the following steps:
Formation of 4’-Bromo[1,1’-biphenyl]: This can be achieved through a bromination reaction of biphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The 4’-bromo[1,1’-biphenyl] is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
化学反应分析
Types of Reactions
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: The corresponding hydrogenated quinoline derivative.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Lacks the bromo substituent, resulting in different chemical reactivity and biological activity.
4-Bromoquinoline: Contains a bromo group directly on the quinoline ring, which may alter its electronic properties and reactivity.
2-(4’-Chloro[1,1’-biphenyl]-4-yl)quinoline: Similar structure but with a chloro substituent instead of bromo, leading to different chemical and physical properties.
Uniqueness
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline is unique due to the presence of both the quinoline core and the 4’-bromo[1,1’-biphenyl] group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN/c22-19-12-9-16(10-13-19)15-5-7-18(8-6-15)21-14-11-17-3-1-2-4-20(17)23-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUETIWAVTYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2795035.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2795038.png)
![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2795040.png)
![5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795041.png)
![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)
![1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate](/img/structure/B2795047.png)

![N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2795049.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)


![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)
